molecular formula C6H10O3S2 B13440797 3-((3-Mercaptopropanoyl)thio)propanoic acid

3-((3-Mercaptopropanoyl)thio)propanoic acid

Cat. No.: B13440797
M. Wt: 194.3 g/mol
InChI Key: ZAYYIIIGFLODEV-UHFFFAOYSA-N
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Description

3-((3-Mercaptopropanoyl)thio)propanoic acid (CAS: 1378831-29-8) is a sulfur-containing carboxylic acid with the molecular formula C₆H₁₀O₃S₂ and a molecular weight of 194.27 g/mol . Its structure features two thioether linkages and a terminal carboxylic acid group, distinguishing it from simpler thiol derivatives like 3-mercaptopropanoic acid (3-MPA).

Properties

Molecular Formula

C6H10O3S2

Molecular Weight

194.3 g/mol

IUPAC Name

3-(3-sulfanylpropanoylsulfanyl)propanoic acid

InChI

InChI=1S/C6H10O3S2/c7-5(8)2-4-11-6(9)1-3-10/h10H,1-4H2,(H,7,8)

InChI Key

ZAYYIIIGFLODEV-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(=O)SCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Thioesterification of 3-Mercaptopropionic Acid Derivatives

One common approach is the controlled condensation of 3-mercaptopropionic acid with itself or with related thiol-containing acids under dehydrating conditions to form the thioester linkage.

  • Reaction Conditions: The esterification is typically performed under reduced pressure (vacuum) to facilitate water removal, at elevated temperatures between 80 °C and 150 °C. Catalysts such as p-toluenesulfonic acid can be employed to accelerate the reaction.

  • Pressure and Temperature: Operating under negative pressure (≤ -0.07 MPa) and temperatures ranging from 80 °C to 100 °C has been shown to improve reaction rates and product quality, as water formed during esterification is efficiently removed, avoiding the need for water-carrying agents.

  • Solvent Use: Non-polar solvents like toluene are often used as reaction media, facilitating azeotropic removal of water via Dean-Stark apparatus.

  • Purification: Post-reaction, excess starting materials and solvents are removed by distillation under reduced pressure. The product can be purified by filtration and washing to remove acidic impurities, sometimes using inorganic compounds such as layered double hydroxides or zinc oxide to adsorb sulfur-containing acidic impurities.

Stepwise Synthesis from 3-Mercaptopropionitrile

An alternative synthetic route starts from 3-mercaptopropionitrile, which is obtained by neutralizing 2-cyanoethanethiolate sodium with hydrochloric acid under controlled temperature (around 10 °C) and phase separation techniques.

  • Hydrolysis: The 3-mercaptopropionitrile is refluxed with acid to hydrolyze the nitrile group to the corresponding carboxylic acid, yielding 3-mercaptopropionic acid.

  • Subsequent Esterification: The resulting 3-mercaptopropionic acid is then reacted with thiol-containing compounds or polyhydric alcohols (e.g., trimethylolpropane) to form multi-mercapto carboxylic esters, including 3-((3-mercaptopropanoyl)thio)propanoic acid derivatives.

Multi-Mercapto Carboxylic Ester Preparation

In cases where polyfunctional mercapto esters are desired, 3-mercaptopropionic acid reacts with polyhydric alcohols under vacuum and heat (80–100 °C) without the need for water-carrying agents, improving reaction speed and product quality.

  • Catalyst Concentration: The use of p-toluenesulfonic acid as a catalyst has been optimized to balance reaction rate and product purity. Excess catalyst may lead to side reactions or coloration.

  • Temperature Control: Water formation begins around 120 °C, so maintaining temperature near 150 °C during esterification ensures complete reaction and water removal.

  • Vacuum Level: Maintaining reduced pressure enhances water removal and drives the equilibrium toward ester formation.

  • Reaction Time: Typically, reactions proceed for 24 hours to ensure complete conversion.

Parameter Typical Value Notes
Molecular Formula C6H10O3S2 For this compound
Molar Mass 194.27 g/mol Calculated molecular weight
Density 1.318 ± 0.06 g/cm³ Measured physical property
Purity (by LC analysis) 81–88% Depending on synthesis and purification
Refractive Index (nD) 1.515–1.518 Indicates optical clarity
Color (APHA scale) 14–29 Lower values indicate higher purity

The purity and color values indicate that the product can be used directly in polymerizable compositions without further washing or purification in some cases.

Method Key Reagents Conditions Advantages Limitations
Direct esterification of 3-mercaptopropionic acid 3-Mercaptopropionic acid, p-toluenesulfonic acid catalyst 80–150 °C, vacuum, 24 h, toluene solvent High purity, no water-carrying agents needed Requires careful temperature and vacuum control
Hydrolysis of 3-mercaptopropionitrile followed by esterification 3-Mercaptopropionitrile, HCl, ammonia water, polyhydric alcohols Reflux for hydrolysis, then esterification at 150 °C High yield of precursor acid, scalable Multi-step, requires handling of nitrile intermediate
Multi-mercapto carboxylic ester synthesis 3-Mercaptopropionic acid, polyhydric alcohol 80–100 °C, vacuum ≤ -0.07 MPa Improved reaction speed, product quality Limited to multi-functional esters

The preparation of this compound involves careful control of esterification conditions, including temperature, pressure, catalyst concentration, and solvent choice. The direct esterification of 3-mercaptopropionic acid under vacuum with acid catalysis is the most straightforward and industrially relevant method, yielding high-purity products suitable for further application in polymer chemistry. Alternative routes via nitrile hydrolysis provide access to the necessary mercapto acid precursor. Purification methods involving inorganic adsorbents enhance product quality by removing sulfur-containing acidic impurities.

Chemical Reactions Analysis

Types of Reactions

3-((3-Mercaptopropanoyl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group.

Major Products Formed

    Oxidation: Disulfides are formed.

    Reduction: Alcohols are produced.

    Substitution: Thioethers are generated.

Scientific Research Applications

3-((3-Mercaptopropanoyl)thio)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-Mercaptopropanoyl)thio)propanoic acid involves its interaction with specific molecular targets. In biological systems, it inhibits glutamate decarboxylase, leading to a decrease in the production of gamma-aminobutyric acid (GABA). This inhibition can result in convulsant effects, making it a valuable tool in neurological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 3-Mercaptopropanoic Acid (3-MPA)
  • Structure : C₃H₆O₂S (molecular weight: 106.14 g/mol), featuring a single thiol (-SH) group.
  • Applications: Widely used in biological research (e.g., nanoparticle synthesis) and industrial catalysis due to its reducing properties .
  • It is also less sterically hindered, enhancing its reactivity in thiol-disulfide exchange reactions .
2.1.2. MK-571 (Leukotriene Antagonist)
  • Structure: A dithio-containing propanoic acid derivative with a quinoline moiety.
  • Pharmacokinetics : Exhibits stereoselective plasma protein binding and species-dependent clearance. For example, the S-(+)-enantiomer is cleared 3.7× faster in rats than the R-(-)-enantiomer, while the reverse occurs in dogs and monkeys .
  • Key Differences: The quinoline substituent in MK-571 enhances its biological activity as a leukotriene antagonist, whereas 3-((3-Mercaptopropanoyl)thio)propanoic acid lacks such functional groups, limiting its pharmacological relevance .
2.1.3. 3-((6-R-Quinolin-4-yl)thio)propanoic Acid Derivatives
  • Structure: Hybrid molecules combining a quinoline heterocycle with a propanoic acid thioether. Sodium salts (e.g., QPA-5) are synthesized to improve water solubility .
  • Applications : Demonstrated high efficacy as rhizogenesis stimulants in Rosa damascena micropropagation, with sodium salts showing increased toxicity due to enhanced bioavailability .
  • Key Differences: The quinoline moiety in these derivatives introduces antiradical and antioxidative properties, which are absent in this compound .

Physicochemical Properties

  • Lipophilicity (log D): For quinoline-thio propanoic acid derivatives, log D values range from 1.2–1.5 at pH 7, correlating with membrane permeability. Introducing methoxy groups increases lipophilicity slightly (Δ log D = 0.07–0.08) . No direct data exists for this compound, but its additional thioether group likely reduces solubility compared to 3-MPA (log P = -0.56) .
  • Toxicity: Sodium salts of quinoline-thio propanoic acids (e.g., QPA-1) reduce sperm motility by 25–30%, highlighting the impact of ionization on toxicity . The discontinued status of this compound may relate to similar uncharacterized toxicological risks .

Biological Activity

3-((3-Mercaptopropanoyl)thio)propanoic acid, also known as Sugammadex Impurity 1, is a sulfur-containing organic compound characterized by its thioester linkage. With a molecular formula of C₆H₁₀O₃S₂ and a molecular weight of approximately 194.26 g/mol, this compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Synthesis

The unique structure of this compound features a propanoic acid backbone with a mercaptopropanoyl group connected via a thioether bond. This configuration is significant for its reactivity and biological properties. The synthesis typically involves the reaction of 3-mercaptopropionic acid with propanoic anhydride or propanoic acid under acidic conditions. Alternative methods may utilize coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in drug development, particularly in anti-inflammatory and immunomodulatory contexts. The compound's structural similarities to other thiol-containing compounds suggest it may exhibit neuroprotective properties and influence cytokine release, which is critical in inflammatory responses.

Anti-inflammatory Effects

A study evaluating various derivatives related to propanoic acid moieties found that compounds similar to this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMC). Specifically, derivatives containing similar structural elements demonstrated a decrease in TNF-α production by approximately 44–60% at higher concentrations, indicating a strong anti-inflammatory effect .

Cytokine Modulation

In experiments where PBMC were stimulated with lipopolysaccharides (LPS), it was observed that certain derivatives could modulate cytokine release effectively. For instance, compounds analogous to this compound inhibited the release of IL-10 while increasing levels of other cytokines at different concentrations. This suggests that these compounds can influence both innate and adaptive immune responses, making them valuable for therapeutic applications .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
3-Mercaptopropionic Acid C₃H₆O₂SContains a free thiol group; known for neuroprotective properties.
Propanoic Acid C₃H₆O₂Simple carboxylic acid; serves as a building block in organic synthesis.
Thioacetic Acid C₂H₄OSA thioester similar in reactivity but lacks the propanoyl moiety.
2-Mercaptoethanol C₂H₆OSCommon reducing agent; used extensively in biochemistry.

The table above illustrates the structural diversity among compounds related to this compound, highlighting its unique combination of thioester bond and mercaptopropanoyl group which may confer distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-((3-Mercaptopropanoyl)thio)propanoic acid and its derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound and its derivatives (e.g., quinoline-based analogs) are synthesized via nucleophilic substitution between thiol-containing precursors and halogenated intermediates. For example, 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives are prepared by reacting 4-chloro-6-R-quinoline with mercaptopropanoic acid under reflux in ethanol/water mixtures. Optimization involves adjusting pH (6–7), temperature (70–80°C), and stoichiometric ratios (1:1.2 quinoline:thiol) to maximize yield. Sodium salts are formed post-synthesis to enhance water solubility .

Q. How do solubility challenges impact the biological testing of this compound, and what strategies mitigate these issues?

  • Methodological Answer : The free acid form exhibits limited aqueous solubility due to its hydrophobic quinoline moiety. Converting it to sodium salts (e.g., 3-((6-R-quinolin-4-yl)thio)propanoic acid sodium salts) via neutralization with NaOH increases solubility by ionizing the carboxyl group. Solubility is quantified using HPLC or UV-Vis spectroscopy in phosphate buffer (pH 7.4). For in vitro assays, dimethyl sulfoxide (DMSO) is used as a co-solvent at concentrations <1% to avoid cytotoxicity .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : The compound’s thiol group poses risks, including acute oral toxicity (Category 3) and skin corrosion (Category 1B). Labs must adhere to GHS guidelines: use fume hoods for synthesis, wear nitrile gloves, and store in sealed containers under nitrogen to prevent oxidation. Emergency protocols include immediate rinsing with water for skin contact and activated charcoal for ingestion. Safety data sheets (SDS) should be consulted for hazard-specific first aid .

Advanced Research Questions

Q. How do structural modifications (e.g., R-group substitutions) influence the compound’s bioactivity and physicochemical properties?

  • Methodological Answer : Introducing electron-donating groups (e.g., -OCH₃) at the quinoline 6-position marginally increases lipophilicity (Δ log D = +0.07–0.08), enhancing membrane permeability. Conversely, hydrophilic substituents (-OH) improve solubility but reduce cellular uptake. Structure-activity relationships (SAR) are evaluated via in vitro assays (e.g., enzyme inhibition) paired with computational tools like molecular docking to predict binding affinities. Log D values are determined experimentally via shake-flask methods or predicted using software like MarvinSuite .

Q. What advanced analytical techniques are used to resolve contradictions in spectroscopic data for thioether-containing derivatives?

  • Methodological Answer : Discrepancies in NMR or LC-MS data (e.g., unexpected peaks) arise from oxidation byproducts or tautomerism. High-resolution LC-MS (Agilent 1260 Infinity system with Q-TOF detectors) confirms molecular ions ([M+H]⁺/[M−H]⁻). For NMR, 2D experiments (COSY, HSQC) resolve overlapping signals, while dynamic light scattering (DLS) detects aggregates. Contradictions are mitigated by conducting reactions under inert atmospheres and validating purity via elemental analysis .

Q. How can computational modeling predict the ADMET properties of this compound for drug development?

  • Methodological Answer : Tools like SwissADME and ADMETLab 2.0 calculate parameters:

  • Absorption : Log P (2.1–2.5) and polar surface area (PSA <90 Ų) predict intestinal permeability.
  • Metabolism : Cytochrome P450 interactions are modeled via docking to CYP3A4/CYP2D6 isoforms.
  • Toxicity : Ames test predictions assess mutagenicity.
    Experimental validation includes Caco-2 cell monolayers for absorption and hepatic microsomal stability assays. All tested derivatives comply with Lipinski’s rule (MW <500, H-bond donors/acceptors ≤5/10) .

Q. What methodologies are employed to study the compound’s role in protein cross-linking or enzyme inhibition?

  • Methodological Answer : The thioether and carboxyl groups enable cross-linking via carbodiimide coupling (e.g., EDC/NHS chemistry). For enzyme studies, kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ). Mass spectrometry identifies covalent adducts with target proteins (e.g., trypsin digestion followed by LC-MS/MS). Fluorescent probes or SPR biosensors monitor real-time binding kinetics .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to address discrepancies between in silico predictions and empirical bioactivity results?

  • Methodological Answer : Discrepancies often arise from unmodeled factors (e.g., protein flexibility, solvent effects). Experimental redesigns include:

  • Dose-Response Curves : Test a wider concentration range (nM–mM) to capture non-linear effects.
  • Proteomics : Identify off-target interactions via pull-down assays with biotinylated probes.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess binding stability.
    Iterative refinement between computational and experimental data resolves mismatches .

Q. What statistical approaches are recommended for analyzing high-throughput screening data for derivatives?

  • Methodological Answer : Use multivariate analysis (PCA, PLS-DA) to cluster active/inactive compounds. Dose-response data are fitted to sigmoidal curves (Hill equation) using GraphPad Prism. False positives are minimized via Z’-factor validation (Z’ >0.5 indicates robust assays). Machine learning models (Random Forest, SVM) prioritize derivatives for secondary screening based on molecular descriptors .

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